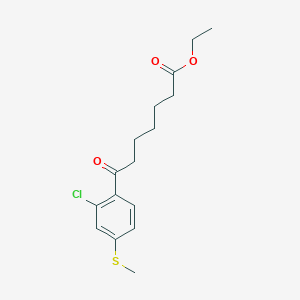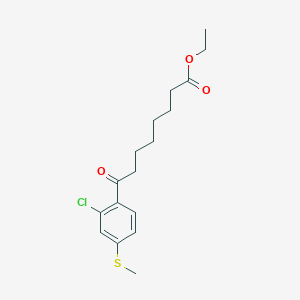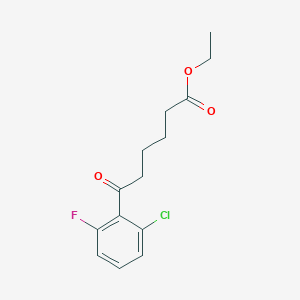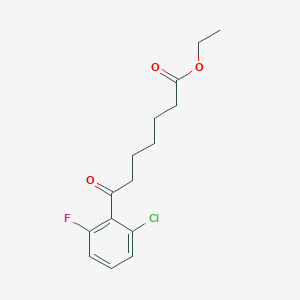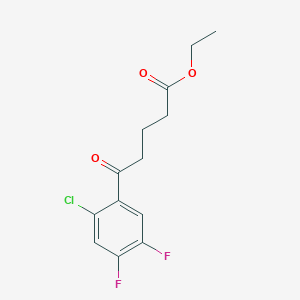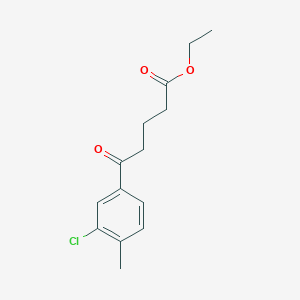
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate, also known as ethyl 4-chloro-3-methylphenylglyoxylate, is a compound with a molecular formula of C12H13ClO4. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis and reactivity of compounds similar to Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate have been explored in the context of pharmaceutical intermediates and organic synthesis. For example, the synthesis of laquinimod, a quinoline-3-carboxamide, involves a high-yielding aminolysis reaction, demonstrating the potential for complex molecular constructions from ester precursors (Jansson et al., 2006).
Biological Activities
- Derivatives of chloro-methylphenyl compounds have been evaluated for their analgesic and anti-inflammatory activities. The synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives starting from 4-chloro-m-cresol demonstrates the pharmaceutical potential of such compounds (Dewangan et al., 2015).
Synthetic Methods
- Innovative synthetic methods have been developed for compounds with chloro and methyl groups, indicating the versatility of these functional groups in chemical synthesis. For instance, the synthesis of 3-chloro-2-oxo-butanoate showcases a rapid method for producing biologically active intermediates (Yuanbiao et al., 2016).
Propiedades
IUPAC Name |
ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKUESWYSXJNLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

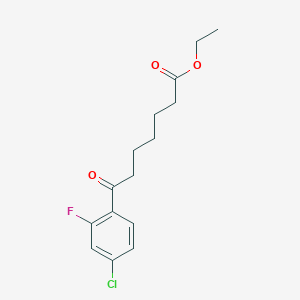
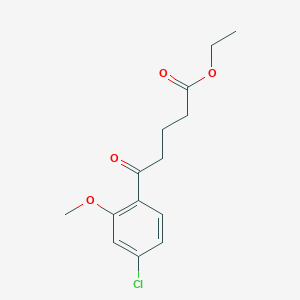
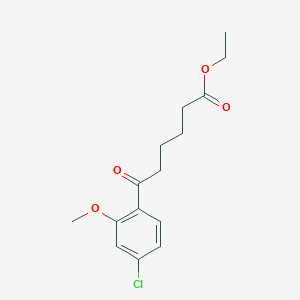
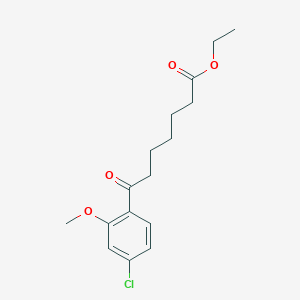
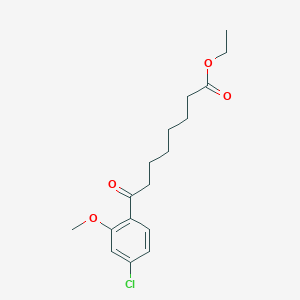
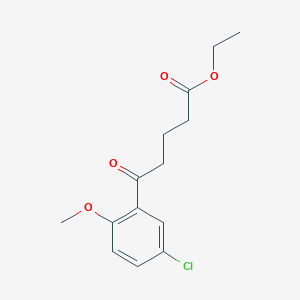
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)
